molecular formula C8H5ClFN B6273176 2-chloro-4-fluoro-6-methylbenzonitrile CAS No. 1805520-76-6

2-chloro-4-fluoro-6-methylbenzonitrile

Cat. No.: B6273176
CAS No.: 1805520-76-6
M. Wt: 169.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is a white to off-white crystalline solid and is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds.

Scientific Research Applications

2-chloro-4-fluoro-6-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Utilized in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: Acts as an intermediate in the production of fungicides, herbicides, and insecticides.

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. It has hazard statements H302, H312, H315, H319, H332 indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gloves, and if on skin or hair, removing all contaminated clothing and rinsing skin with water .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds . The presence of a nitrile group (C#N) in its structure suggests that it may undergo reactions typical of nitriles, such as hydrolysis, reduction, and Grignard reactions.

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the specific conditions of the reaction it’s involved in, as well as the properties of the final product .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .

Action Environment

The action, efficacy, and stability of 2-chloro-4-fluoro-6-methylbenzonitrile are likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants. As a synthetic intermediate, it’s crucial to control these factors to ensure the successful progression of the chemical reactions it’s involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-6-methylbenzonitrile typically involves the halogenation of 4-fluoro-6-methylbenzonitrile. One common method includes the reaction of 4-fluoro-6-methylbenzonitrile with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-4-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be substituted by other electrophiles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron(III) chloride (FeCl3).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

    Reduction: Formation of 2-chloro-4-fluoro-6-methylbenzylamine.

Comparison with Similar Compounds

    2-chloro-4-fluorobenzonitrile: Lacks the methyl group, making it less sterically hindered.

    4-fluoro-6-methylbenzonitrile: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-chloro-6-methylbenzonitrile: Lacks the fluorine atom, altering its electronic properties.

Uniqueness: 2-chloro-4-fluoro-6-methylbenzonitrile is unique due to the combined presence of chlorine, fluorine, and methyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-fluoro-6-methylbenzonitrile involves the introduction of a chlorine atom and a fluorine atom onto a methylbenzonitrile ring.", "Starting Materials": [ "4-methylbenzonitrile", "chlorine gas", "fluorine gas", "catalyst (e.g. iron or copper)" ], "Reaction": [ "4-methylbenzonitrile is reacted with chlorine gas in the presence of a catalyst to form 2-chloro-4-methylbenzonitrile.", "2-chloro-4-methylbenzonitrile is then reacted with fluorine gas in the presence of a catalyst to form 2-chloro-4-fluoro-6-methylbenzonitrile." ] }

CAS No.

1805520-76-6

Molecular Formula

C8H5ClFN

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.